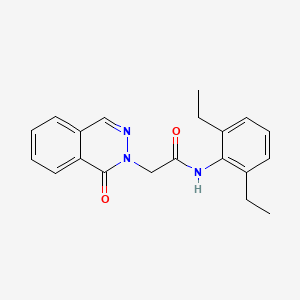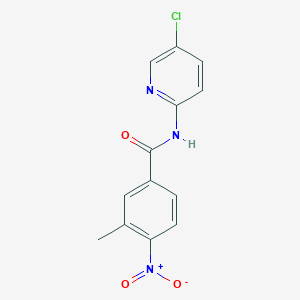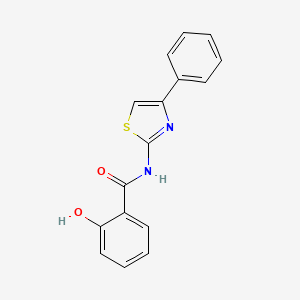![molecular formula C18H31N3O2 B5632474 2-[2-(dimethylamino)ethyl]-8-[(3E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632474.png)
2-[2-(dimethylamino)ethyl]-8-[(3E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, such as the [5+1] double Michael addition reaction. For instance, Islam et al. (2017) developed a methodology for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives via cascade cyclization of [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with the derivatives of diaryldivinylketones (Islam et al., 2017). This method demonstrates the flexibility in synthesizing diazaspiro[5.5]undecane derivatives with high yields and diverse substituents.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic framework, which includes two rings connected at a single atom. The structure of these compounds has been elucidated using various analytical techniques, including NMR and X-ray crystallography. For example, the single-crystal X-ray studies of the synthesized compounds revealed that the cyclohexanone unit of spirocycles often prefers a chair conformation, indicating the stability of this structural form (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, demonstrating their reactivity and functional group compatibility. The [5+1] double Michael addition reaction is a pivotal step in their synthesis, showcasing their ability to participate in cascade reactions leading to complex structures. Additionally, these compounds exhibit intermolecular hydrogen bonding and π–π stacking interactions, which are crucial for their chemical behavior and potential applications in materials science (Islam et al., 2017).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. The presence of diverse functional groups and the spirocyclic nature of these compounds contribute to their unique physical properties, which can be tailored for specific applications. These properties are critical for determining the suitability of these compounds in various fields, including pharmaceutical formulations and material science.
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity, stability, and interactions with other molecules, are central to their applications. Their ability to form stable conformations and participate in specific chemical reactions makes them valuable candidates for the synthesis of complex organic molecules. Understanding the chemical behavior of these compounds is essential for exploring their potential in synthetic chemistry and drug design.
For more in-depth insights and analysis on the subject, including the synthesis, molecular structure, and chemical properties of diazaspiro[5.5]undecane derivatives, the provided references offer a comprehensive overview (Islam et al., 2017).
Propriétés
IUPAC Name |
2-[2-(dimethylamino)ethyl]-8-[(E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-4-5-7-16(22)20-11-6-9-18(14-20)10-8-17(23)21(15-18)13-12-19(2)3/h4-5H,6-15H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUHFGPQGJOHB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5632401.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5632407.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methylacetamide](/img/structure/B5632417.png)

![N,N-dimethyl-2-[4-(3-methyl-1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B5632421.png)

![2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5632441.png)
![2-isobutyl-8-[(2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632442.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5632447.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5632452.png)
![3-(4-bromobenzyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5632457.png)
![4-[(4-fluorobenzyl)oxy]benzohydrazide](/img/structure/B5632469.png)
![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B5632477.png)